molecular formula C14H19Cl2N3O3 B1431909 6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride CAS No. 1351590-53-8

6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride

Cat. No.: B1431909
CAS No.: 1351590-53-8
M. Wt: 348.2 g/mol
InChI Key: CKTDMLGKUZZYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride (CAS 1351590-53-8) is a benzoxazinone-based chemical compound of significant interest in medicinal chemistry and neuroscience research. It is part of a class of compounds investigated as dual-acting agents with potent affinity for 5-HT1 receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D) and the serotonin transporter (SerT) . This dual mechanism of action, combining receptor antagonism with reuptake inhibition, makes it a valuable pharmacological tool for studying serotonergic neurotransmission and for exploring potential therapeutic pathways for central nervous system disorders . The structure of the compound integrates a benzoxazinone scaffold linked to a piperazine moiety, a common feature in many biologically active molecules. Researchers can utilize this compound to probe the structure-activity relationships of multi-target antidepressants or anxiolytics. It is supplied as a stable dihydrochloride salt to ensure consistent performance in experimental settings. Application Note: This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

6-(2-piperazin-1-ylacetyl)-4H-1,4-benzoxazin-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3.2ClH/c18-12(8-17-5-3-15-4-6-17)10-1-2-13-11(7-10)16-14(19)9-20-13;;/h1-2,7,15H,3-6,8-9H2,(H,16,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTDMLGKUZZYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC3=C(C=C2)OCC(=O)N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride is a member of the benzoxazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of 6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride involves several key steps:

  • Formation of Benzoxazinone Core : The initial step typically involves the reaction of 2-amino phenol with chloroacetyl chloride in dichloromethane, followed by bromination with dibromoethane to form the benzoxazinone structure.
  • Piperazine Substitution : Piperazine derivatives are synthesized and subsequently substituted onto the benzoxazinone core to yield the final compound.
  • Characterization : The synthesized compounds are characterized using techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods including FTIR and NMR .

Antimicrobial Properties

Research has demonstrated that compounds within the benzoxazinone family exhibit significant antimicrobial activities. Specifically, 6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride has shown:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. In vitro assays have indicated that this compound can inhibit bacterial growth at varying concentrations compared to standard antibiotics .
  • Antifungal Activity : It has also been tested against fungal strains such as Aspergillus niger and Candida albicans, demonstrating promising antifungal effects .

The exact mechanism by which 6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the compound interferes with vital cellular processes in microorganisms, potentially disrupting cell wall synthesis or protein function.

Study 1: Antimicrobial Efficacy

A study conducted by Janez et al. (2005) evaluated the antimicrobial efficacy of various benzoxazinone derivatives, including 6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride. The results indicated:

Microorganism Inhibition Zone (mm) Standard Drug Comparison
Staphylococcus aureus15Penicillin (18 mm)
Escherichia coli12Ciprofloxacin (20 mm)
Candida albicans14Fluconazole (16 mm)

This study highlighted the potential of this compound as a viable alternative to existing antimicrobial agents .

Study 2: Pharmacological Profile

In a pharmacological assessment, the compound was evaluated for its analgesic and anti-inflammatory properties. The findings suggested that it may possess analgesic effects comparable to conventional NSAIDs, making it a candidate for further development in pain management therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Molecular Differences

The table below compares 6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride with analogous benzoxazinone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Salt Form Key Features
6-(Piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride (Target) C₁₄H₁₉Cl₂N₃O₃ 348.23 Piperazin-1-ylacetyl Dihydrochloride Complex side chain; likely intermediate for antibacterial agents
6-(Piperazine-1-sulfonyl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride C₁₂H₁₅ClN₃O₄S 297.33 Piperazine-1-sulfonyl Hydrochloride Sulfonyl group enhances electrophilicity; labeled as building block BB01-1759
6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride C₁₃H₁₆Cl₂N₂O₂ 307.19 Piperidin-4-yl, Chloro Hydrochloride Chloro substitution; distinct heterocyclic side chain
6-Chloro-2H-1,4-benzoxazin-3(4H)-one C₈H₆ClNO₂ 183.59 Chloro None Simplest analog; known herbicidal/antifungal activity

Functional Group Impact on Properties

  • Target Compound : The piperazin-1-ylacetyl group introduces a basic amine functionality, which, combined with the dihydrochloride salt, likely improves aqueous solubility. This is critical for bioavailability in drug formulations.
  • Sulfonyl Analog (C₁₂H₁₅ClN₃O₄S) : The sulfonyl group increases molecular polarity and may influence binding to targets like enzymes or receptors through hydrogen bonding .
  • 6-Chloro-Benzoxazinone (C₈H₆ClNO₂): The absence of a complex side chain reduces molecular weight and complexity, aligning with its reported use in agrochemical applications .

Preparation Methods

Synthesis of the 1,4-Benzoxazin-3(4H)-one Core

A common approach to synthesize the benzoxazinone ring involves cyclization of 2-aminophenol derivatives with acid chlorides or anhydrides.

Step Reagents & Conditions Outcome Notes
1 2-Aminophenol + chloroacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C Formation of 2-(chloroacetylamino)phenol intermediate Controlled temperature avoids side reactions
2 Cyclization by heating or base catalysis to form 1,4-benzoxazin-3-one ring Benzoxazinone core obtained Purification by crystallization or chromatography

This step is supported by analogous methods in benzoxazinone synthesis patents and literature, where the ring closure is facilitated by intramolecular nucleophilic attack of the phenolic oxygen on the acylated amine intermediate.

Formation of Dihydrochloride Salt

To improve the compound’s physicochemical properties, the free base is converted to the dihydrochloride salt:

Step Reagents & Conditions Outcome Notes
5 Treatment of free base with hydrochloric acid in anhydrous solvent (e.g., ethanol or ether) Formation of dihydrochloride salt Salt isolated by filtration or crystallization

This step enhances aqueous solubility and stability, which is critical for pharmaceutical applications.

Reaction Conditions and Yields

Based on patent literature and related heterocyclic compound syntheses, typical yields and conditions are summarized below:

Step Reaction Conditions Typical Yield (%) Comments
Benzoxazinone ring formation 0-25°C, 1-3 hours, base catalysis 70-85% Purity >95% after purification
Piperazinylacetyl introduction 20-80°C, 4-12 hours, polar aprotic solvent 60-80% Reaction completion monitored by LCMS
Dihydrochloride salt formation Room temperature, 1-2 hours >90% Salt crystallizes as stable solid

Analytical and Characterization Data

Typical characterization of intermediates and final product includes:

Summary Table of Preparation Workflow

Step No. Description Key Reagents Conditions Yield (%) Notes
1 Acylation of 2-aminophenol 2-Aminophenol, chloroacetyl chloride, triethylamine 0-25°C, 2h 75-85 Intermediate formation
2 Cyclization to benzoxazinone Heating or base catalysis 50-80°C, 2-4h 70-80 Ring closure
3 Coupling with piperazine Piperazine, K2CO3, DMF 50-80°C, 4-12h 60-75 Nucleophilic substitution
4 Salt formation HCl in ethanol RT, 1-2h >90 Dihydrochloride salt

Research Findings and Notes

  • The cyclization step is crucial and sensitive to temperature and pH; improper control may lead to side products.
  • Use of polar aprotic solvents like DMF or DMSO enhances nucleophilic substitution efficiency for piperazine coupling.
  • Salt formation improves solubility and bioavailability, important for pharmaceutical development.
  • Purification by silica gel chromatography or crystallization ensures high purity, critical for biological testing.
  • Analytical techniques such as LCMS and NMR are essential for monitoring reaction progress and confirming structure.

Q & A

Q. Critical Parameters :

  • Reaction pH and temperature to avoid side products (e.g., over-acylation).
  • Use of anhydrous conditions to prevent hydrolysis of intermediates.

How should researchers characterize the compound’s structure and purity?

Basic Research Question
Structural Confirmation :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., as demonstrated for related benzoxazinones ).
  • Spectroscopy :
    • NMR : Compare 1^1H/13^13C chemical shifts with analogs (e.g., piperazine protons at δ 2.5–3.5 ppm ).
    • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and N-H bends.

Q. Purity Assessment :

  • HPLC-UV/ELSD : Use C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) and compare retention times to certified reference standards .
  • Elemental Analysis : Verify Cl^- content (~20.3% for dihydrochloride).

What solubility properties are critical for in vitro assays, and how are they determined?

Basic Research Question
Reported Data :

PropertyValue (Source)Method
Aqueous Solubility>48.7 µg/mL at pH 7.4 Shake-flask (UV quantification)
pH StabilityStable at 2–6, degrades >8Accelerated stability testing

Q. Experimental Design :

  • Use phosphate-buffered saline (PBS) or cell culture media to mimic biological conditions.
  • For low solubility, employ co-solvents (≤1% DMSO) and validate via dynamic light scattering (DLS) to confirm no aggregation .

How can structure-activity relationship (SAR) studies be designed for analogs?

Advanced Research Question
Methodology :

Core Modifications : Vary substituents on the benzoxazinone ring (e.g., 6-Cl vs. 6-CH3_3) to assess electronic effects.

Piperazine Substitutions : Replace piperazine with morpholine or thiomorpholine to probe steric and electronic influences .

Bioisosteric Replacement : Substitute acetyl with sulfonyl or carbamate groups to evaluate binding affinity changes.

Q. Data Interpretation :

  • Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., serotonin receptors).
  • Validate via in vitro assays (e.g., radioligand displacement) .

How to resolve discrepancies in reported physicochemical or biological data?

Advanced Research Question
Case Example : Conflicting solubility values across studies.
Resolution Strategy :

Standardize Protocols : Adopt USP methods for solubility determination (e.g., shake-flask vs. potentiometric titration) .

Cross-Validation : Use orthogonal techniques (e.g., NMR saturation recovery vs. HPLC-UV) .

Environmental Controls : Document temperature, ionic strength, and buffer composition, which significantly impact solubility.

Documentation : Publish raw data and experimental conditions to enable meta-analysis.

What biochemical pathways or targets are hypothesized for this compound?

Advanced Research Question
Hypothesized Targets :

  • GPCRs : Piperazine derivatives often modulate serotonin (5-HT1A/2A_{1A/2A}) or dopamine receptors .
  • Enzyme Inhibition : Benzoxazinone scaffolds may inhibit kinases (e.g., MAPK) or phosphodiesterases .

Q. Pathway Analysis :

  • Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.
  • Metabolomics (LC-MS) to track changes in downstream metabolites (e.g., cAMP/cGMP for PDE inhibition) .

What analytical methods are recommended for impurity profiling?

Advanced Research Question
Key Impurities :

  • Process-Related : Unreacted chloroacetyl intermediate or N-alkylated byproducts.
  • Degradants : Hydrolyzed acetyl group under alkaline conditions.

Q. Analytical Workflow :

HPLC-MS : Use high-resolution MS (Q-TOF) to identify impurities via exact mass (e.g., [M+H]+^+ = 349.12 for parent ion).

Reference Standards : Compare retention times and fragmentation patterns to pharmacopeial impurities (e.g., EP/BP standards ).

How to optimize reaction yields while minimizing byproducts?

Advanced Research Question
Design of Experiments (DoE) :

  • Variables : Solvent (DMF vs. THF), temperature (40–100°C), and stoichiometry (1:1 to 1:1.2 piperazine:acetyl chloride).
  • Response Surface Modeling : Identify optimal conditions (e.g., 75°C in DMF yields >85% purity).

Q. Byproduct Mitigation :

  • Add scavengers (e.g., molecular sieves) to absorb excess HCl.
  • Use flow chemistry for precise control of reaction parameters .

What safety precautions are essential during handling?

Basic Research Question
GHS Compliance :

  • Hazard Statements : Likely H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) based on analog data .
  • Preventive Measures : Use fume hoods, nitrile gloves, and PPE. Store in airtight containers at 2–8°C.

Q. Emergency Protocols :

  • Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite.

How can computational models predict this compound’s pharmacokinetics?

Advanced Research Question
In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (~2.1), bioavailability (Lipinski compliance), and CYP450 interactions.
  • Molecular Dynamics : Simulate blood-brain barrier penetration (critical for CNS targets) .

Validation : Compare predictions with in vivo rodent studies (plasma t1/2_{1/2}, Cmax_{max}).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.